molecular formula C17H18BrNO3S2 B2390069 (4-(Benzylsulfonyl)piperidin-1-yl)(4-bromothiophen-2-yl)methanone CAS No. 2034520-97-1

(4-(Benzylsulfonyl)piperidin-1-yl)(4-bromothiophen-2-yl)methanone

Cat. No. B2390069
CAS RN: 2034520-97-1
M. Wt: 428.36
InChI Key: VNXSBCIRQIYKGB-UHFFFAOYSA-N
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Description

(4-(Benzylsulfonyl)piperidin-1-yl)(4-bromothiophen-2-yl)methanone is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Synthesis and Structural Studies

The compound (4-(Benzylsulfonyl)piperidin-1-yl)(4-bromothiophen-2-yl)methanone has not been directly mentioned in available research. However, studies on related compounds provide insights into the synthesis, structural analysis, and potential applications of similar chemical entities. For example, research on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives has highlighted their synthesis and in vitro antimicrobial activities. These compounds were synthesized via reactions with various sulfonyl and acid chlorides and showed promising antibacterial and antifungal properties against pathogenic strains (Mallesha & Mohana, 2014).

Another study focused on [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime , detailing its synthesis, thermal, optical, and structural characteristics. The study also performed theoretical calculations to confirm experimental findings and explore the compound's electronic parameters, providing insights into its potential applications (Karthik et al., 2021).

Chemical Reactivity and Applications

The synthesis and reactivity of compounds containing benzylsulfonyl and piperidinyl groups have been explored in various contexts. For instance, the microwave-assisted synthesis of new sulfonyl hydrazones incorporating piperidine rings has been studied for their antioxidant capacity and anticholinesterase activity. This research offers a glimpse into the potential medicinal chemistry applications of such compounds (Karaman et al., 2016).

Antitubercular and Antiproliferative Activities

Some compounds with structural similarities have shown significant biological activities. For example, cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol exhibited antitubercular activity against Mycobacterium tuberculosis, including multidrug-resistant strains, highlighting the therapeutic potential of such molecules (Bisht et al., 2010).

Furthermore, the synthesis and evaluation of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone for antiproliferative activity have been detailed, showing the compound's potential in cancer research (Prasad et al., 2018).

Mechanism of Action

Target of Action

It has been shown to have promising activity against various diseases, including alzheimer’s disease, parkinson’s disease, and cancer. This suggests that the compound may interact with targets related to these conditions.

Mode of Action

Given its potential role in drug development and its promising activity against various diseases, it is likely that the compound interacts with its targets in a way that modulates their function, leading to therapeutic effects.

Biochemical Pathways

Given its promising activity against various diseases, it is likely that the compound affects pathways related to these conditions.

Result of Action

Given its promising activity against various diseases, it is likely that the compound induces changes at the molecular and cellular level that contribute to its therapeutic effects.

properties

IUPAC Name

(4-benzylsulfonylpiperidin-1-yl)-(4-bromothiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S2/c18-14-10-16(23-11-14)17(20)19-8-6-15(7-9-19)24(21,22)12-13-4-2-1-3-5-13/h1-5,10-11,15H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXSBCIRQIYKGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CC(=CS3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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